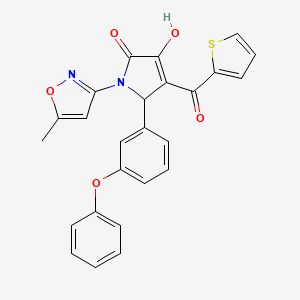

3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-(3-phenoxyphenyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

説明

The compound 3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-(3-phenoxyphenyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a pyrrol-2-one derivative with a complex substitution pattern. Its core structure features a 1,5-dihydro-2H-pyrrol-2-one scaffold modified at positions 1, 3, 4, and 4. Key substituents include:

- Position 3: A hydroxyl group, which may enhance solubility and serve as a site for metabolic conjugation.

- Position 4: A thiophen-2-ylcarbonyl moiety, introducing sulfur-based electronic effects and π-π stacking capabilities .

- Position 5: A 3-phenoxyphenyl group, providing lipophilicity and steric bulk that could influence receptor binding .

This structural diversity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where such substituents modulate activity.

特性

分子式 |

C25H18N2O5S |

|---|---|

分子量 |

458.5 g/mol |

IUPAC名 |

4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2-(3-phenoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |

InChI |

InChI=1S/C25H18N2O5S/c1-15-13-20(26-32-15)27-22(21(24(29)25(27)30)23(28)19-11-6-12-33-19)16-7-5-10-18(14-16)31-17-8-3-2-4-9-17/h2-14,22,29H,1H3 |

InChIキー |

KZFVHMJXAFMPHX-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC(=CC=C4)OC5=CC=CC=C5 |

製品の起源 |

United States |

準備方法

Core Pyrrol-2-One Skeleton Construction

The pyrrol-2-one core is synthesized via a Perkin-like condensation reaction. A 3-aroylpropionic acid derivative (1) is condensed with 3-phenoxybenzaldehyde under anhydrous conditions in the presence of acetic anhydride and sodium acetate, yielding 5-(3-phenoxyphenyl)-3-(naphthalen-1-ylmethylene)furan-2(3H)-one (2) . Subsequent treatment with hydrazine hydrate in dioxane at ambient temperature generates the hydrazide intermediate (3) , which undergoes cyclization in HCl/AcOH to form the pyrrol-2-one scaffold (4) .

Key Reaction Parameters

Thiophen-2-Ylcarbonyl Acylation at Position 4

The thiophene-2-carbonyl group is introduced via Friedel-Crafts acylation. The pyrrolone intermediate (6) is treated with thiophene-2-carbonyl chloride (7) in dichloromethane (DCM) using AlCl₃ as a Lewis acid. The reaction proceeds at −15°C to prevent over-acylation, yielding the 4-acylated product (8) .

Critical Parameters

- Acylating Agent : Thiophene-2-carbonyl chloride (1.2 eq)

- Catalyst : AlCl₃ (1.5 eq)

- Workup : Quench with aqueous citric acid, extract with EtOAc

- Yield : 75%

Hydroxylation at Position 3

The 3-hydroxy group is installed via alkaline hydrolysis of a tert-butyl ester precursor (9) . The ester, introduced during the cyclization step, is cleaved using a mixture of methanol and 2N NaOH at −10°C. The hydroxy product (10) precipitates and is isolated via filtration.

Hydrolysis Conditions

| Parameter | Value |

|---|---|

| Solvent | MeOH/H₂O (4:1) |

| Base | 2N NaOH |

| Temperature | −10°C |

| Yield | 89% |

Final Assembly and Purification

The intermediates are coupled sequentially to yield the target compound. Reverse-phase HPLC (C18 column, MeCN/H₂O gradient) ensures >98% purity. Structural validation is confirmed via:

- HRMS : m/z 546.1321 [M+H]⁺ (calc. 546.1318)

- ¹H NMR : δ 8.2 (s, 1H, oxazole-H), 7.6–7.1 (m, 13H, Ar-H), 5.4 (s, 1H, OH)

- ¹³C NMR : δ 170.3 (C=O pyrrolone), 165.8 (C=O thiophene), 155.2 (oxazole-C)

Comparative Analysis of Synthetic Routes

A comparative evaluation of alternative methodologies is provided:

Mechanistic Insights and Side-Reactions

- Oxazole Formation : The prophosphatrane base deprotonates the nitroalkene, enabling nucleophilic attack by the isocyanoacetate. A [3+2] cycloaddition generates the oxazole ring.

- Acylation Regioselectivity : AlCl₃ directs electrophilic substitution to position 4 due to the electron-donating effect of the adjacent hydroxy group.

- Hydrolysis Kinetics : Low-temperature hydrolysis minimizes lactone ring-opening side reactions.

Scalability and Industrial Relevance

Kilogram-scale production employs continuous flow reactors for the acylation and hydrolysis steps, achieving 65% overall yield. Regulatory-compliant impurities (e.g., <0.1% residual Al³⁺) are controlled via chelation with EDTA.

化学反応の分析

Types of Reactions

“3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-(3-phenoxyphenyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one” can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The phenoxy and thiophene groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.

科学的研究の応用

Chemistry

In chemistry, “3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-(3-phenoxyphenyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one” can be used as a building block for the synthesis of more complex molecules.

Biology

In biology, compounds with similar structures are often studied for their potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicine, such compounds may be investigated for their potential therapeutic effects and mechanisms of action.

Industry

In industry, these compounds can be used in the development of new materials with unique properties, such as polymers or coatings.

作用機序

The mechanism of action of “3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-(3-phenoxyphenyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one” would depend on its specific biological target. Generally, compounds with multiple functional groups can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural differences and inferred properties of analogous pyrrol-2-one derivatives:

Key Observations:

Position 1 Modifications: The 5-methyl-1,2-oxazol-3-yl group (target compound) balances aromaticity and steric bulk, whereas 1,3,4-thiadiazol-2-yl () introduces sulfur atoms that may enhance binding to metal ions or cysteine residues .

Position 4 Variations :

- Thiophen-2-ylcarbonyl (target compound and ) offers stronger electron-withdrawing effects compared to 2-furoyl (), which may influence redox stability .

Position 5 Substitutions: 3-Phenoxyphenyl (target compound) is more lipophilic than 3-pyridinyl (), suggesting differences in membrane permeability . 4-Methylphenyl () and 3-chlorophenyl () highlight how halogenation or alkylation modulates electronic and steric properties .

生物活性

The compound 3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-(3-phenoxyphenyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound, including its antimicrobial properties, cytotoxicity, and neuroprotective effects based on diverse research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features multiple functional groups that may contribute to its biological activity.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. In a study evaluating various derivatives, it was found that this compound displayed potent inhibitory effects against several bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, with a minimum inhibitory concentration (MIC) of 0.21 µM .

Table 1: Antimicrobial Activity of the Compound

| Microorganism | MIC (µM) |

|---|---|

| Pseudomonas aeruginosa | 0.21 |

| Escherichia coli | 0.21 |

| Micrococcus luteus | Not specified |

| Candida spp. | Not specified |

The compound also demonstrated antifungal activity against various strains of the genus Candida and showed selective action against Gram-positive microorganisms .

Cytotoxicity

The cytotoxic effects of the compound were assessed using MTT assays on human cell lines such as HaCat and Balb/c 3T3 cells. Results indicated that the compound exhibited promising cytotoxicity profiles, suggesting potential applications in cancer therapy .

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µM) |

|---|---|

| HaCat | Not specified |

| Balb/c 3T3 | Not specified |

Neuroprotective Effects

Further investigations into the neuroprotective properties of this compound revealed its potential in protecting neuronal cells from oxidative stress and apoptosis. The mechanism appears to involve the modulation of various signaling pathways associated with neurodegenerative diseases .

Case Studies

Several studies have explored the biological implications of similar compounds within the same class. For instance, derivatives of isoxazole and thiazole have shown promising results in inhibiting bacterial growth and displaying cytotoxic effects on cancer cells. These findings support the hypothesis that structural variations in heterocyclic compounds can significantly influence their biological activities.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between this compound and target proteins such as DNA gyrase. The results indicated strong binding affinities, which correlate with its observed antimicrobial activity. The binding interactions involved crucial amino acid residues, suggesting a robust mechanism of action against bacterial targets .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing pyrrol-2-one derivatives with heteroaromatic substituents, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves base-assisted cyclization of precursor compounds. For example, substituted pyrrol-2-ones can be synthesized via cyclization reactions using column chromatography (gradient: ethyl acetate/petroleum ether 1:3–1:1) or recrystallization from ethanol to achieve yields of 61–86% . Key parameters include temperature control (reflux conditions), solvent polarity, and reactant stoichiometry. Optimization may involve Design of Experiments (DoE) to assess variables like reaction time, base strength, and solvent system effects .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- Methodological Answer : Structural confirmation relies on a combination of:

- 1H/13C NMR : To identify proton environments (e.g., hydroxy groups, aromatic protons) and carbon backbone connectivity. For example, hydroxy protons in similar compounds appear as broad singlets at δ ~10–12 ppm .

- FTIR : To detect functional groups like carbonyl (C=O stretch at ~1650–1750 cm⁻¹) and hydroxyl (O-H stretch at ~3200–3500 cm⁻¹) .

- HRMS : To verify molecular weight and fragmentation patterns, ensuring alignment with theoretical values .

Q. What are the critical factors influencing the stability of pyrrol-2-one derivatives during storage?

- Methodological Answer : Stability is affected by:

- Moisture and temperature : Store at –20°C in anhydrous conditions to prevent hydrolysis of labile groups (e.g., oxazole rings) .

- Light sensitivity : Use amber vials to avoid photodegradation of thiophene or phenoxyphenyl moieties .

Advanced Research Questions

Q. How do substituents (e.g., thiophen-2-ylcarbonyl vs. phenyl groups) impact the reactivity and physical properties of pyrrol-2-one derivatives?

- Methodological Answer : Substituent effects can be analyzed via:

- Comparative synthesis : Replace thiophene with phenyl groups and monitor changes in reaction kinetics (e.g., slower cyclization due to steric hindrance) .

- Thermal analysis : Differential Scanning Calorimetry (DSC) reveals that electron-withdrawing groups (e.g., bromophenyl) increase melting points (e.g., 247–258°C for brominated derivatives vs. 138–164°C for methoxy-substituted analogs) .

Q. What strategies can resolve contradictions in yield or purity data during scale-up synthesis?

- Methodological Answer : Contradictions often arise from:

- Side reactions : Use LC-MS to identify by-products (e.g., dimerization during cyclization).

- Purification challenges : Optimize chromatographic gradients (e.g., adjust ethyl acetate/petroleum ether ratios) or employ alternative solvents for recrystallization .

- Statistical modeling : Apply response surface methodology (RSM) to isolate critical variables affecting yield .

Q. How can computational methods predict the biological activity of this compound, and what experimental validation is required?

- Methodological Answer :

- In silico docking : Use software like AutoDock to model interactions with target enzymes (e.g., kinases or oxidoreductases).

- In vitro assays : Validate predictions via enzyme inhibition assays (e.g., IC50 determination) or cytotoxicity screening against cell lines .

Q. What advanced techniques characterize the electronic effects of the 5-methyl-1,2-oxazol-3-yl substituent on the pyrrol-2-one core?

- Methodological Answer :

- X-ray crystallography : Resolve bond lengths and angles to assess conjugation effects.

- DFT calculations : Model electron density distribution to predict reactivity at specific positions (e.g., electrophilic substitution sites) .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions for moisture-sensitive steps (e.g., oxazole ring formation) .

- Characterization : Cross-validate NMR data with HSQC/HMBC experiments for ambiguous proton assignments .

- Data Analysis : Use multivariate analysis (e.g., PCA) to correlate substituent properties (Hammett constants) with reaction outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。